1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C5H10N2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a five-membered oxazole ring with a dimethyl substitution at the 1-position and an ethanamine group at the 2-position.
Vorbereitungsmethoden
The synthesis of 1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminoacetophenone with formamide in the presence of a dehydrating agent can yield the desired oxazole derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions. Major products formed from these reactions include various substituted oxazole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on molecular targets and pathways are influenced by its chemical structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
1-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethanone: This compound has a similar oxazole ring structure but differs in the position and type of substituents, leading to distinct chemical and biological properties.
2-(1,2,4-Oxadiazol-5-yl)aniline: Another heterocyclic compound with a different ring structure and substitution pattern, resulting in unique applications and activities.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity compared to other oxazole derivatives.
Eigenschaften
Molekularformel |
C7H12N2O |
---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-(4,5-dimethyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2O/c1-4(8)7-9-5(2)6(3)10-7/h4H,8H2,1-3H3 |
InChI-Schlüssel |
IGLVMXLDRAHELY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)C(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.